molecular formula C20H19N3O2 B4506805 3-cyclopropyl-N-(2-methoxyphenyl)-1-phenyl-1H-pyrazole-5-carboxamide

3-cyclopropyl-N-(2-methoxyphenyl)-1-phenyl-1H-pyrazole-5-carboxamide

Cat. No.: B4506805
M. Wt: 333.4 g/mol
InChI Key: ACUGVCFDRQSABW-UHFFFAOYSA-N
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Description

3-cyclopropyl-N-(2-methoxyphenyl)-1-phenyl-1H-pyrazole-5-carboxamide is a useful research compound. Its molecular formula is C20H19N3O2 and its molecular weight is 333.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 333.147726857 g/mol and the complexity rating of the compound is 462. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Characterization

Synthesis Techniques : The synthesis of pyrazole derivatives, including structures similar to "3-cyclopropyl-N-(2-methoxyphenyl)-1-phenyl-1H-pyrazole-5-carboxamide," involves reactions that yield a variety of compounds with potential biological activities. Techniques include the reaction of N-aryl-2-cyano-3-[(4-methoxyphenyl)amino]-3-(methylthio)acrylamides with hydrazine hydrate in ethanol, leading to the formation of 5-aminopyrazole and pyrazolo[1,5-a]pyrimidine derivatives (Hassan, Hafez, & Osman, 2014). This process is foundational for creating compounds with varied therapeutic potentials.

Chemical Reactions and Products : The base-mediated 1,3-dipolar cycloaddition of α-substituted vinyl phosphonates with diazo compounds is a notable method for synthesizing 3-pyrazolylphosphonates and 5-pyrazolcarboxylates. This method demonstrates the versatility in synthesizing pyrazole derivatives and the influence of base conditions on the reaction outcomes (Goulioukina et al., 2016).

Biological Activities and Potential Applications

Antimicrobial Activity : Several studies have investigated the antimicrobial properties of pyrazole derivatives. For example, novel substituted 1-(4-methoxybenzyl)-3-cyclopropyl-1H-pyrazol-5-amine benzamides have been synthesized and tested for their antibacterial and antifungal activities, revealing potent activities against a range of pathogens (Raju et al., 2010). This suggests potential applications in developing new antimicrobial agents.

Cytotoxic Activity : Pyrazole derivatives have been screened for their cytotoxic activities against various cancer cell lines, showing promise in cancer research. The synthesis and characterization of new pyrazolo[1,5-a]pyrimidine derivatives have led to compounds with in vitro cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells (Hassan, Hafez, Osman, & Ali, 2015). This highlights the potential of these compounds in oncology.

Structural Studies : Detailed structural and spectroscopic analysis of pyrazole derivatives, such as X-ray crystallography and NMR spectroscopy, provides insights into their molecular conformation and stability, which are crucial for understanding their reactivity and biological activity. For instance, the structural analysis of novel pyrazole derivatives has been conducted to explore their thermal stability and non-linear optical properties, which could have implications for materials science and pharmaceutical chemistry (Kumara et al., 2018).

Properties

IUPAC Name

5-cyclopropyl-N-(2-methoxyphenyl)-2-phenylpyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O2/c1-25-19-10-6-5-9-16(19)21-20(24)18-13-17(14-11-12-14)22-23(18)15-7-3-2-4-8-15/h2-10,13-14H,11-12H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACUGVCFDRQSABW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC(=O)C2=CC(=NN2C3=CC=CC=C3)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.